1-(4-Ethylphenyl)cyclopropan-1-amine
Description
1-(4-Ethylphenyl)cyclopropan-1-amine is a cyclopropane-containing primary amine with a 4-ethylphenyl substituent. Its structure features a strained cyclopropane ring fused to an aromatic system, making it a valuable scaffold in medicinal chemistry and drug discovery. The ethyl group on the phenyl ring distinguishes it from halogenated derivatives, influencing its lipophilicity and steric profile.
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(4-ethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h3-6H,2,7-8,12H2,1H3 |
InChI Key |
LTCFMNWSIBFZBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)cyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 4-ethylstyrene with a carbene precursor can yield the desired cyclopropane derivative. The reaction typically requires a metal catalyst such as palladium or rhodium and is carried out under inert conditions to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Scientific Research Applications of 1-(4-Ethylphenyl)cyclopropan-1-amine
This compound is an organic compound with the molecular formula . It features a cyclopropane ring substituted with an amine group and a 4-ethylphenyl group. This compound is used in scientific research across chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block in synthesizing complex organic molecules. Its unique structure makes it a valuable intermediate for developing new materials and pharmaceuticals. The presence of the ethyl group influences its chemical reactivity and biological activity, affecting the compound’s lipophilicity and steric interactions, distinguishing it from its methyl and chlorine analogs.
Reactions
- Oxidation: The amine group in this compound can be oxidized to form imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
- Substitution: The aromatic ring can undergo electrophilic substitution reactions like nitration or halogenation to introduce additional functional groups.
Biology
The compound is useful in studies of enzyme inhibition and receptor binding because of its amine functionality. The amine group can form hydrogen bonds and electrostatic interactions with active sites, which influences the activity of the target molecules. The strained cyclopropane ring can also contribute to its reactivity, potentially making it a potent inhibitor or activator of certain biological pathways.
Medicine
Ongoing research explores the potential therapeutic effects of this compound, including its use as a precursor for drug development.
Industry
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclopropane ring’s strained nature can also contribute to its reactivity, making it a potent inhibitor or activator of certain biological pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 1-(4-Ethylphenyl)cyclopropan-1-amine and its analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | LogP (Estimated) | Key Features |
|---|---|---|---|---|---|
| This compound | 4-Ethylphenyl | C₁₁H₁₅N | 161.24 | ~2.8 | Moderate lipophilicity; non-polar substituent |
| 1-(4-Chlorophenyl)cyclopropan-1-amine | 4-Chlorophenyl | C₉H₁₀ClN | 167.64 | ~2.5 | Polar halogen; potential halogen bonding |
| 1-(4-Bromophenyl)cyclopropan-1-amine | 4-Bromophenyl | C₉H₁₀BrN | 212.09 | ~2.7 | Heavy halogen; increased molecular weight |
| 1-(4-Fluorophenyl)cyclopropan-1-amine | 4-Fluorophenyl | C₉H₁₀FN | 151.18 | ~2.1 | Electron-withdrawing; lower LogP |
| 1-(Trifluoromethyl)cyclopropan-1-amine | Trifluoromethyl | C₄H₆F₃N | 137.10 | ~1.9 | Strongly electron-withdrawing; high stability |
Notes:
- Molecular Weight : Halogenated derivatives (Cl, Br, F) exhibit higher molecular weights compared to the ethyl-substituted compound. The ethyl group contributes to moderate lipophilicity without significantly increasing steric bulk.
- LogP : The ethyl substituent enhances lipophilicity (~2.8) relative to fluorinated analogs (~1.9–2.1) but remains comparable to brominated derivatives (~2.7). Chlorinated variants show lower LogP due to polar halogen interactions .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -F) reduce amine basicity, while ethyl (electron-donating) may increase it, affecting reactivity in synthetic applications .
Halogenated Derivatives
- 1-(4-Bromophenyl)cyclopropan-1-amine : Serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine’s reactivity .
Trifluoromethyl Derivatives
- 1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride : Employed in protease inhibitors; the -CF₃ group enhances electronegativity and resistance to oxidative metabolism .
Ethyl-Substituted Compound
- The ethyl group in this compound likely balances lipophilicity and steric accessibility, making it suitable for hydrophobic target binding. Its non-polar nature may improve blood-brain barrier penetration compared to polar halogenated analogs.
Stability and Reactivity
- Cyclopropane Ring Strain : All analogs share inherent ring strain, which may enhance reactivity in ring-opening reactions. However, electron-withdrawing substituents (e.g., -Cl, -CF₃) stabilize the amine via resonance, reducing susceptibility to degradation .
- Salt Formation : Hydrochloride salts (e.g., 1-(3-bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride) are common to improve solubility and crystallinity .
Biological Activity
1-(4-Ethylphenyl)cyclopropan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring attached to an ethylphenyl group, which contributes to its unique chemical properties. The cyclopropane moiety is known for enhancing metabolic stability and may serve as a bioisostere for various functional groups, influencing the compound's pharmacological profile .
Research indicates that this compound may exhibit various biological activities, including:
- Neurotransmitter Modulation : The compound has been studied for its interaction with neurotransmitter systems, particularly its potential as a modulator of nitric oxide synthase (nNOS) .
- Antimalarial Activity : Preliminary studies suggest that derivatives of similar structures may target the heme detoxification pathway in Plasmodium species, indicating potential antimalarial properties .
Biological Activity Data
| Activity Type | Observations | References |
|---|---|---|
| nNOS Inhibition | Potent against rat and human nNOS | |
| Antimalarial Potential | Targets heme polymerization pathway | |
| Metabolic Stability | Enhanced by cyclopropane structure |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Neurotransmitter Studies : A study focused on synthesizing new nNOS inhibitors based on similar structures showed that modifications at specific positions could enhance potency and selectivity against various isoforms of nitric oxide synthase .
- Antimalarial Screening : Research involving phenotypic screening revealed that compounds with structural similarities demonstrated fast-kill kinetics against P. falciparum, suggesting a mechanism akin to that of established antimalarials like chloroquine .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the cyclopropane ring can significantly impact biological activity, indicating the importance of this moiety in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
